7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride
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Overview
Description
7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride typically involves multiple steps, starting with the construction of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives. The reaction conditions often require strong acids and high temperatures to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it may be used as a precursor for the development of new therapeutic agents. In industry, it can be utilized in the production of various chemical products.
Mechanism of Action
The mechanism by which 7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Indole-3-carbinol: Another indole derivative with potential anticancer properties.
Strychnine: A naturally occurring alkaloid with a similar indole core.
Serotonin: A neurotransmitter that also contains an indole ring.
These compounds share the indole core but differ in their substituents and functional groups, leading to different biological activities and applications.
Properties
IUPAC Name |
7-methoxyspiro[1,2-dihydroindole-3,1'-cyclopropane];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-13-9-4-2-3-8-10(9)12-7-11(8)5-6-11;/h2-4,12H,5-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNBNYJKQHTBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NCC23CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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